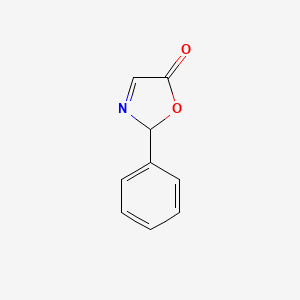

2-Phenyl-5(2H)-oxazolone

描述

Historical Development of Oxazolone (B7731731) Chemistry

The journey of oxazolone chemistry began in 1883 when Plöchl first synthesized an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). rsc.orgresearchgate.netresearchgate.net However, it was Erlenmeyer who, in 1900, correctly established the structure of these compounds, naming them "azlactones". rsc.orgresearchgate.net This foundational work, known as the Erlenmeyer-Plöchl azlactone synthesis, laid the groundwork for the extensive exploration of oxazolone chemistry. researchgate.netbiointerfaceresearch.com Since these initial discoveries, numerous synthetic methods have been developed, reflecting the enduring importance of this class of compounds. biointerfaceresearch.comsphinxsai.com

The early 20th century saw further investigations into the reactivity and applications of oxazolones. Their role as intermediates in the synthesis of amino acids and peptides became increasingly apparent, driving further research into their chemical properties. biointerfaceresearch.comsphinxsai.com The development of various catalysts and reaction conditions has since expanded the scope of oxazolone synthesis, allowing for the creation of a diverse range of derivatives with unique functionalities. biointerfaceresearch.combibliomed.org

Overview of Oxazolone Isomers and Focus on the 5(2H)-Oxazolone Framework

Oxazolones, with the molecular formula C₃H₃NO₂, exist as five structural isomers. The isomerism arises from the position of the carbonyl group and the double bond within the five-membered ring. biointerfaceresearch.comwikipedia.org The recognized isomers are:

2(3H)-oxazolone

2(5H)-oxazolone

4(5H)-oxazolone

5(2H)-oxazolone

5(4H)-oxazolone

Among these, the 5(4H)-oxazolone and 5(2H)-oxazolone frameworks have garnered the most attention from synthetic chemists. biointerfaceresearch.com The 5(4H)-oxazolones, often referred to as azlactones, are the cyclization products of N-acyl α-amino acids. wikipedia.org

The 5(2H)-oxazolone isomer, sometimes referred to as a pseudo-oxazolone, represents a class of compounds with distinct reactivity. biointerfaceresearch.comoup.com While less common than their 5(4H) counterparts, 5(2H)-oxazolones have emerged as valuable synthons in their own right, participating in a variety of chemical transformations to yield complex molecular architectures. biointerfaceresearch.comoup.com The presence of substituents on the oxazolone ring significantly influences its electronic and steric properties, thereby modulating its reactivity.

Role of 2-Phenyl-5(2H)-oxazolone as a Fundamental Heterocyclic Synthon

This compound stands out as a particularly important and versatile heterocyclic synthon in organic synthesis. orgsyn.orglookchem.com Its structure, featuring a phenyl group at the 2-position, provides a stable yet reactive scaffold for the construction of more complex molecules. This compound serves as a masked equivalent of glycine (B1666218) and is extensively used in the formation of other heterocyclic systems. lookchem.com

The utility of this compound and its derivatives stems from their ability to undergo a variety of reactions, including:

Nucleophilic attack: The oxazolone ring is susceptible to attack by various nucleophiles, leading to ring-opening and the formation of amino acid derivatives, amides, and peptides. biointerfaceresearch.comsphinxsai.com

Condensation reactions: The active methylene (B1212753) group at the C-4 position can participate in condensation reactions with aldehydes and ketones to form 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.combibliomed.org

Cycloaddition reactions: Oxazolones can act as dienophiles in Diels-Alder reactions, providing access to complex polycyclic structures. sphinxsai.com

Rearrangements: Under certain conditions, oxazolones can undergo rearrangements to form other heterocyclic systems. rsc.org

The diverse reactivity of this compound has made it a cornerstone in the synthesis of a wide range of biologically significant molecules. biointerfaceresearch.comsphinxsai.comjddtonline.info Its application extends to the preparation of amino alcohols, thiamine, and various polyfunctional compounds. biointerfaceresearch.comsphinxsai.com The ability to introduce a wide array of substituents onto the oxazolone core allows for the generation of libraries of compounds with diverse pharmacological properties.

To illustrate the foundational nature of this synthon, several key reactions involving this compound are summarized below:

| Reactant(s) | Reagents/Conditions | Product Type | Ref. |

| Hippuric acid | Acetic anhydride | This compound | orgsyn.org |

| This compound, Aromatic aldehyde | Acetic anhydride, Sodium acetate (B1210297) | 4-Arylidene-2-phenyl-5(4H)-oxazolone | biointerfaceresearch.com |

| This compound, Ammonium (B1175870) acetate | Microwave irradiation | Imidazolone (B8795221) derivatives | ut.ac.ir |

| 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone, Nitrogen-containing heterocycles | Basic conditions | Fused pyrimidines | arabjchem.orgclockss.org |

The continued exploration of the chemistry of this compound and its derivatives promises to yield novel synthetic methodologies and access to new classes of compounds with potential applications in medicine and materials science.

属性

分子式 |

C9H7NO2 |

|---|---|

分子量 |

161.16 g/mol |

IUPAC 名称 |

2-phenyl-2H-1,3-oxazol-5-one |

InChI |

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,9H |

InChI 键 |

GKMZUVIRWPXJKY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2N=CC(=O)O2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Phenyl 5 2h Oxazolone and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing oxazolones have been refined over more than a century and remain widely used due to their reliability and accessibility.

Erlenmeyer-Plöchl Reaction and its Modern Adaptations

The most prominent and historically significant method for synthesizing unsaturated 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction, first detailed by Friedrich Gustav Carl Emil Erlenmeyer in 1893. biointerfaceresearch.comijprajournal.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with a carbonyl compound, typically an aldehyde. biointerfaceresearch.comjocpr.com This process transforms the starting materials into an α,β-unsaturated azlactone. wikipedia.org Hippuric acid is known to produce the highest yields and the most stable oxazolone (B7731731) compounds among various N-acyl glycines. biointerfaceresearch.com

The core of the Erlenmeyer-Plöchl synthesis is a cyclodehydration-condensation process. biointerfaceresearch.com In the archetypal procedure, hippuric acid undergoes cyclization in the presence of acetic anhydride (B1165640) to form the saturated intermediate 2-phenyl-5(4H)-oxazolone. wikipedia.org This intermediate possesses acidic protons on the C4 position, which allows it to subsequently react with an aldehyde, such as benzaldehyde (B42025), in a condensation step. wikipedia.org The reaction is typically facilitated by a base, classically anhydrous sodium acetate (B1210297), and acetic anhydride serves as both the dehydrating agent and the solvent. jocpr.comacademeresearchjournals.org The final product is a 4-arylidene-2-phenyl-5(4H)-oxazolone. researchgate.net

While the classic Erlenmeyer-Plöchl reaction uses a stoichiometric amount of sodium acetate, numerous modern adaptations have introduced a wide array of catalysts to improve yields, shorten reaction times, and create milder reaction conditions. jocpr.comsci-hub.se These catalysts range from simple inorganic compounds to complex organometallic agents and ionic liquids.

Several Lewis acids have proven effective. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a highly reactive catalyst for the cyclodehydration-condensation of hippuric acid and aromatic aldehydes under solvent-free conditions, providing excellent yields. tandfonline.comijprajournal.com Other metal triflates, including those of copper, magnesium, and zinc, have also been tested. tandfonline.com Simple metal salts like zinc acetate (Zn(OCOCH₃)₂) and calcium acetate are also used. lidsen.comjocpr.com Anhydrous zinc chloride is another effective catalyst when used in conjunction with acetic anhydride. biointerfaceresearch.comresearchgate.net

Heterogeneous and reusable catalysts have been developed in line with green chemistry principles. A combination of neutral alumina (B75360) and boric acid (Al₂O₃-H₃BO₃) has been successfully used. biointerfaceresearch.comtandfonline.com More recently, basic ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been employed as both a catalyst and a reaction medium, offering good yields at room temperature and the advantage of reusability. jocpr.comsci-hub.se

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ytterbium(III) triflate (Yb(OTf)₃) | Hippuric acid, Aromatic aldehydes | Solvent-free, 40°C | Excellent | tandfonline.com |

| Zinc acetate (Zn(OCOCH₃)₂·2H₂O) | Hippuric acid, Aryl aldehydes | Ultrasonication (35 KHz) | Very high | lidsen.com |

| Basic Ionic Liquid ([bmIm]OH) | Hippuric acid, Aromatic/Aliphatic aldehydes | Room Temperature, Solvent-free | Good to Moderate | jocpr.com |

| Anhydrous Zinc Chloride (ZnCl₂) | Hippuric acid, Aryl aldehydes | Acetic anhydride | 62-76% | researchgate.net |

| Alumina-Boric Acid (Al₂O₃-H₃BO₃) | Hippuric acid, Aromatic aldehydes | Refluxing benzene (B151609) or toluene | Good | biointerfaceresearch.com |

| Di[1,6-bis(3-methylimidazolium-1-yl)hexane] decatungstate dihydrate | Hippuric acid, Aromatic/Heteroaromatic aldehydes | Ultrasonication, Room Temperature | Excellent | academie-sciences.fr |

Cyclization of Hippuric Acid with Dehydrating Agents

The formation of the saturated 2-phenyl-5(4H)-oxazolone ring is a critical step that can be performed independently of the aldehyde condensation. This cyclodehydration of hippuric acid is achieved using strong dehydrating agents. biointerfaceresearch.com Acetic anhydride is the most commonly used reagent for this purpose, efficiently converting hippuric acid into its cyclic anhydride, the oxazolone. wikipedia.org Other reagents have also been reported for this transformation, including polyphosphoric acid (PPA) and a combination of sulfur trioxide (SO₃) in dimethylformamide (DMF), although the insolubility of some substrates in PPA can limit its application. biointerfaceresearch.comacademie-sciences.fr The resulting 2-phenyl-5(4H)-oxazolone is the key intermediate that undergoes subsequent condensation with aldehydes in the full Erlenmeyer-Plöchl synthesis. academie-sciences.fr

Advanced and Green Synthesis Strategies

In response to the growing demand for environmentally benign chemical processes, advanced synthetic strategies have been developed. These methods often feature milder conditions, reduced energy consumption, and the use of non-toxic, reusable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of 2-phenyl-5(4H)-oxazolone derivatives. sci-hub.seacademie-sciences.fr This method significantly reduces reaction times from hours to mere minutes and often leads to higher product purity and yields. academie-sciences.frscispace.com Microwave-assisted Erlenmeyer-Plöchl reactions can be conducted under solvent-free conditions, further enhancing their green credentials. ijprajournal.comresearchgate.net

The synthesis can be performed simply by irradiating a mixture of hippuric acid, an aryl aldehyde, and acetic anhydride, achieving yields of 70-75% in 4-5 minutes without any added catalyst. biointerfaceresearch.com However, the efficiency of microwave-assisted synthesis is often enhanced by the use of various catalysts. Catalysts such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium (Sm), and ruthenium(III) chloride (RuCl₃) have been shown to produce good yields rapidly. researchgate.net Heterogeneous catalysts are particularly well-suited for these reactions; examples include MgO-Al₂O₃, which is low-toxicity and reusable, and H₂O₂-promoted fly ash (HPFA), a low-cost catalyst derived from industrial waste. ijprajournal.comut.ac.ir

| Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|

| None (Acetic Anhydride only) | 4-5 minutes | 70-75% | biointerfaceresearch.com |

| Tosyl chloride (TsCl) / DMF | 1.5-4 minutes | High | academie-sciences.fr |

| MgO-Al₂O₃ | Short | Good | ijprajournal.com |

| H₂O₂-promoted fly ash (HPFA) | Short | High | ut.ac.ir |

| Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) | Short | Good | researchgate.net |

| Palladium(II) acetate | Not specified | Good | biointerfaceresearch.com |

Solvent-Free Reaction Conditions

The move towards green chemistry has popularized solvent-free reaction conditions, which minimize waste and often reduce reaction times. Several methodologies have been developed to synthesize oxazolone derivatives without the use of conventional solvents, frequently employing microwave or ultrasonic irradiation to provide the necessary energy.

Under microwave irradiation, hippuric acid can react with aryl aldehydes in acetic anhydride without any catalyst to produce 4-arylidene-2-phenyl oxazol-5(4H)-ones in good yields. biointerfaceresearch.com The efficiency of solvent-free methods can be significantly enhanced with catalysts. For instance, palladium(II) acetate has been used to catalyze the reaction between hippuric acid and aldehydes or ketones under either microwave irradiation or conventional heating. biointerfaceresearch.com Other catalysts successfully employed in solvent-free syntheses include dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium (Sm), and ruthenium(III) chloride (RuCl₃). researchgate.netsphinxsai.com Antimony pentafluoride has also been shown to be an effective catalyst for this transformation under microwave irradiation. asianpubs.org

A notable green approach involves using hydrogen peroxide-promoted fly ash (HPFA) as a catalyst under solvent-free microwave conditions, highlighting the use of industrial waste as a valuable resource. ut.ac.ir Furthermore, polyoxometalate-based dicationic ionic liquids have been utilized as powerful heterogeneous catalysts under ultrasound-assisted, solvent-free conditions, yielding excellent results. researchgate.net

Mechanochemical Approaches

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a highly efficient and environmentally benign alternative to traditional solvent-based methods. dntb.gov.ua These reactions are typically performed by grinding the solid reactants together at room temperature, which accelerates reactions by ensuring high concentrations of reagents and eliminating solvation effects. d-nb.infodntb.gov.ua

A one-step, multicomponent mechanochemical synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been developed by grinding a mixture of glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride in a mortar. d-nb.infoevitachem.com This solvent-free method is noted for its simplicity, high yield, and atom economy. d-nb.info The process avoids the need for external heating or reaction solvents, making it an economically and environmentally attractive option. d-nb.info

Catalysis in Oxazolone Synthesis

Catalysis is central to the modern synthesis of oxazolones, offering pathways to higher yields, shorter reaction times, and milder reaction conditions. A wide array of catalysts, from simple metal salts to complex heterogeneous systems, have been explored.

Various transition metals have proven effective in catalyzing the synthesis of 2-phenyl-5(4H)-oxazolone derivatives. Palladium(II) acetate is a notable catalyst for the solvent-free condensation of hippuric acid with aldehydes. biointerfaceresearch.com

Research has also demonstrated the catalytic activity of samarium (Sm) and ruthenium(III) chloride (RuCl₃) under solvent-free conditions, providing good yields of the desired unsaturated 2-phenyl-5(4H)-oxazolone derivatives. researchgate.netsphinxsai.com A comparative study of these catalysts highlights their efficacy in this transformation. researchgate.net While other metals like rhodium, copper, and gold are used in the broader synthesis of oxazoles, palladium, samarium, and ruthenium have been specifically highlighted for their utility in synthesizing the 2-phenyl-5(4H)-oxazolone core structure. acs.org

Table 1: Comparison of Metal Catalysts in Solvent-Free Oxazolone Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Palladium(II) acetate | Hippuric acid, Aldehydes/Ketones, Acetic Anhydride | Microwave or Heating | High | biointerfaceresearch.com |

| Ruthenium(III) chloride | Hippuric acid, Aldehydes/Ketones, Acetic Anhydride | Microwave or Heating | Good | researchgate.netsphinxsai.com |

| Samarium | Hippuric acid, Aldehydes/Ketones, Acetic Anhydride | Microwave or Heating | Good | researchgate.netsphinxsai.com |

This table is generated based on available data and is for illustrative purposes.

Metal oxides serve as efficient, often inexpensive, and reusable catalysts. Zinc oxide (ZnO) has been successfully used as a catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. The reaction proceeds at room temperature in ethyl alcohol by reacting aromatic aldehydes with hippuric acid and acetic anhydride, offering a rapid and high-yielding protocol. sphinxsai.comscialert.net Other metal oxides, such as a mixture of magnesium oxide and aluminum oxide (MgO/Al₂O₃), have been employed as catalysts under microwave-assisted solvent-free conditions. lidsen.com Iron oxide nanoparticles have also been reported as effective catalysts for this synthesis. ut.ac.ir

Table 2: ZnO-Catalyzed Synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones

| Aldehyde Substrate | Yield (%) | Reference |

| p-Anisaldehyde | 95% | scialert.net |

| Benzaldehyde | 92% | scialert.net |

| p-Chlorobenzaldehyde | 94% | scialert.net |

| p-Nitrobenzaldehyde | 96% | scialert.net |

This table is based on data from Jayashankara et al. (2013) and is for illustrative purposes.

The classical Erlenmeyer-Plöchl reaction relies on base catalysis, typically using sodium acetate in acetic anhydride. d-nb.info Acetic anhydride acts as both a reagent and a solvent, facilitating the cyclization and dehydration steps. Variations have included the use of lead acetate. asianpubs.org

Acid catalysts are also widely employed. Polyphosphoric acid (PPA) is an effective medium for the condensation of hippuric acid derivatives with benzaldehydes upon heating. asianpubs.orgturkjps.org More recently, organocatalysts like sulfanilic acid have been used to promote the reaction under green conditions, such as in water at room temperature, with the advantage of catalyst recyclability. researchgate.net

Ionic liquids, particularly polyoxometalate-based dicationic ionic liquids, have emerged as powerful and reusable catalysts, often used in conjunction with ultrasound irradiation to accelerate the reaction under solvent-free conditions. researchgate.net Other catalytic systems reported include combinations like 2,4,6-trichloro-1,3,5-triazine (TCT) with triphenylphosphine (B44618) and sodium carbonate. researchgate.net

The development of heterogeneous catalysts is a key goal in green chemistry as they can be easily separated from the reaction mixture and reused. Fly ash, an industrial waste product, has been modified by treatment with hydrogen peroxide to create a novel and efficient catalyst (HPFA) for the solvent-free synthesis of oxazolones under microwave irradiation. ut.ac.ir

Alumina (Al₂O₃) is another widely used heterogeneous catalyst. Neutral alumina, often in combination with boric acid, has been used to produce oxazolones in high yields, with the catalyst being easily recoverable. biointerfaceresearch.com Potassium fluoride-impregnated alumina (KF-Alumina) and silica-alumina-supported heteropolyacids are other examples of effective, reusable solid catalysts for this synthesis. lidsen.com

Ultrasonication-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool aligned with the principles of green chemistry. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to initiate, accelerate, and improve the efficiency of chemical reactions. For the synthesis of 2-phenyl-5(2H)-oxazolone and its derivatives (azlactones), ultrasonication offers significant advantages, including drastically reduced reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods. nih.govacademie-sciences.fr The physical phenomena of cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generate localized hot spots with transient high temperatures and pressures, enhancing mass transfer and activating substrates and catalysts. nih.gov

The Erlenmeyer-Plöchl reaction, a cornerstone for azlactone synthesis, has been successfully adapted to sonochemical conditions. This typically involves the condensation of hippuric acid with a variety of aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride and a catalyst. d-nb.infolidsen.com Research has demonstrated the efficacy of this approach using a diverse range of catalytic systems, from simple metal salts to complex nanomaterials and biocatalysts.

One efficient method involves the use of zinc acetate dihydrate (Zn(OCOCH₃)₂·2H₂O) as a green, economical, and readily available catalyst. lidsen.com When a mixture of an aryl aldehyde, hippuric acid, and acetic anhydride is subjected to ultrasonication (35 kHz) with a catalytic amount of zinc acetate, the corresponding 2-phenyl-4-arylmethylidene-5-oxazolinones are formed in high yields (88-96%) within very short reaction times, typically 4 to 8 minutes. lidsen.comlidsen.com This method is noted for its energy efficiency and simple workup procedure. lidsen.com

Heterogeneous catalysts have proven particularly effective under ultrasonic conditions, as sonication helps to disperse the catalyst particles, thereby increasing the available active surface area. nih.gov An example is the use of a novel polyoxometalate-based dicationic ionic liquid, [C₆(MIm)₂]₂W₁₀O₃₂·2H₂O, which acts as a powerful and reusable heterogeneous catalyst for the solvent-free synthesis of 4-arylidene-2-phenyl-5(4)-oxazolones at room temperature. academie-sciences.frresearchgate.net This system provides excellent yields with various aromatic and heteroaromatic aldehydes, and the catalyst can be recovered and reused multiple times without a significant drop in activity. researchgate.net

Other nano-catalysts have also been employed successfully. Iron(II,III) oxide (Fe₂O₃) nanoparticles have been used to catalyze the Erlenmeyer synthesis under ultrasonic irradiation, providing excellent yields with short reaction times and easy product isolation. nih.gov Similarly, a graphene–ZnO@SiO₂ hybrid material has been developed as a solid acid catalyst for the same reaction, again highlighting the benefits of high yields and short reaction times under sonication. oiccpress.com

Even unconventional and green catalysts have been explored. A simple and non-hazardous methodology utilizes lemon juice, a natural biocatalyst, for the condensation of hippuric acid with arylaldehydes. nih.gov The reaction, carried out in polyethylene (B3416737) glycol (PEG-400) under ultrasound irradiation, demonstrates the versatility and environmentally benign nature of sonochemical synthesis. nih.gov

The following tables summarize the results from various studies on the ultrasonication-assisted synthesis of 2-phenyl-5(4H)-oxazolone derivatives.

Table 1: Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones using Zn(OCOCH₃)₂·2H₂O under Ultrasonication lidsen.com

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 8 | 95 |

| 2 | Benzaldehyde | 8 | 92 |

| 3 | 4-Methylbenzaldehyde | 6 | 94 |

| 4 | 4-Methoxybenzaldehyde | 6 | 96 |

| 5 | 3-Nitrobenzaldehyde | 8 | 90 |

| 6 | 4-Hydroxybenzaldehyde | 8 | 88 |

| 7 | Cinnamaldehyde | 6 | 90 |

| 8 | Furfural | 4 | 92 |

| Reaction Conditions: Hippuric acid (1 mmol), Aldehyde (1 mmol), Acetic anhydride (3 mL), Zn(OCOCH₃)₂·2H₂O (10 mol%), Ultrasonication at 35 kHz. |

Table 2: Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones using a POM-DIL Catalyst under Ultrasonication academie-sciences.fr

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 5 | 92 |

| 2 | 4-Bromobenzaldehyde | 7 | 93 |

| 3 | 4-Nitrobenzaldehyde | 7 | 95 |

| 4 | 3-Nitrobenzaldehyde | 8 | 94 |

| 5 | Benzaldehyde | 8 | 90 |

| 6 | 4-Methylbenzaldehyde | 10 | 88 |

| 7 | 4-Methoxybenzaldehyde | 10 | 87 |

| 8 | 2-Chlorobenzaldehyde | 7 | 90 |

| Reaction Conditions: Hippuric acid (1 mmol), Aldehyde (1 mmol), Acetic anhydride (2 mmol), [C₆(MIm)₂]₂W₁₀O₃₂·2H₂O (5 mol%), Solvent-free, Room Temperature, Ultrasonication. |

These findings collectively underscore that ultrasonication-assisted synthesis is a highly effective, rapid, and environmentally friendly alternative to traditional methods for preparing this compound and its derivatives. nih.govlidsen.com

Reaction Mechanisms and Reactivity of 2 Phenyl 5 2h Oxazolone

Nucleophilic Ring-Opening Reactions

The oxazolone (B7731731) ring is susceptible to cleavage by a variety of nucleophiles, a reaction driven by the electrophilicity of the carbonyl carbon at position 5. This reactivity is a cornerstone of oxazolone chemistry, providing pathways to a diverse range of derivatives. nih.gov

The reaction of 2-phenyl-5(2H)-oxazolone and its derivatives with amines, known as aminolysis, is a well-studied process that leads to the formation of amide derivatives. The kinetics of the reaction of (Z)-4-arylidene-2-phenyl-5(4H)oxazolones with amines like n-butylamine and piperidine (B6355638) have been investigated spectrophotometrically in various solvents. cdnsciencepub.com The reaction typically follows pseudo-first-order kinetics when an excess of the amine is used. cdnsciencepub.com

The mechanism of aminolysis can be complex, often involving both solvent- and amine-catalyzed pathways. cdnsciencepub.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the oxazolone ring, leading to a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the ring and the formation of an N-acylamino acid amide. The rate of this reaction is influenced by the nature of the amine, the substituents on the oxazolone ring, and the solvent polarity. cdnsciencepub.com For instance, the reaction of (Z)-4-arylidene-2-phenyl-5(4H)oxazolones with n-butylamine in dioxane or ethanol (B145695) follows a rate law that includes terms for both amine- and solvent-catalyzed reactions. cdnsciencepub.com In contrast, in a non-polar solvent like cyclohexane, the reaction with n-butylamine exhibits third-order kinetics, suggesting a different mechanistic pathway. cdnsciencepub.com

Microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with mono- or disubstituted anilines has also been shown to be an effective method for synthesizing benzamide (B126) compounds, often providing better yields and shorter reaction times compared to conventional heating methods. researchgate.net

Table 1: Kinetic Data for the Aminolysis of (Z)-4-arylidene-2-phenyl-5(4H)oxazolones with n-butylamine in Dioxane cdnsciencepub.com

| Temperature (°C) | k₂(obs) (L mol⁻¹ s⁻¹) | k₃(obs) (L² mol⁻² s⁻¹) |

| 31 | 0.43 | 1.36 |

| 40 | 0.60 | 1.48 |

| 50 | 0.74 | 1.64 |

Data represents the observed rate constants for the second-order (k₂) and third-order (k₃) reaction pathways.

Hydrolysis and alcoholysis of 2-phenyl-5(2H)-oxazolones are important reactions for the synthesis of α-amino acids and their corresponding esters. These reactions proceed through a similar mechanism to aminolysis, with water or an alcohol acting as the nucleophile.

In hydrolysis, water attacks the carbonyl group, leading to the formation of an N-benzoyl-α-amino acid. This reaction is a key step in the Erlenmeyer-Plöchl synthesis of amino acids, where the oxazolone is formed as an intermediate. researchgate.net Subsequent hydrolysis of the oxazolone yields the desired amino acid.

Alcoholysis, the reaction with an alcohol, results in the formation of the corresponding N-benzoyl-α-amino acid ester. This provides a convenient method for the preparation of α-amino acid esters, which are valuable building blocks in peptide synthesis and other areas of organic chemistry. The reaction is often catalyzed by acids. researchgate.net

The versatile reactivity of this compound extends to a range of other nucleophiles, leading to the formation of various heterocyclic and acyclic compounds.

Thiosemicarbazide (B42300): The reaction of oxazolones with thiosemicarbazide can lead to the formation of thiosemicarbazide derivatives, which can be further cyclized to form various heterocyclic systems like thiazoles and thiadiazines. researchgate.net The initial nucleophilic attack occurs from the hydrazine (B178648) moiety of thiosemicarbazide onto the carbonyl carbon of the oxazolone ring.

Hydrazine: Hydrazine hydrate (B1144303) reacts with 4-aryl-2-phenyloxazol-5-one to yield ring-opened products. researchgate.net Specifically, the reaction of oxazolones with phenylhydrazine (B124118) in acetic acid and sodium acetate (B1210297) leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group, followed by ring opening and subsequent cyclization.

Azide (B81097): While specific studies on the reaction of this compound with azide are less common in the provided context, the general reactivity pattern suggests that azide would act as a nucleophile, attacking the carbonyl carbon. This could potentially lead to the formation of an acyl azide intermediate after ring opening, which could then undergo further transformations like the Curtius rearrangement.

Reactions Involving the Exocyclic Double Bond

For unsaturated 2-phenyl-5(4H)-oxazolones, which possess an exocyclic double bond at the 4-position (4-arylidene-2-phenyl-5(4H)-oxazolones), this double bond serves as a reactive site for various cycloaddition and addition reactions.

The exocyclic double bond in 4-arylidene-2-phenyl-5(4H)-oxazolones can act as a dienophile in Diels-Alder reactions. researchgate.netbiointerfaceresearch.com This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a six-membered ring. The reactivity of the oxazolone as a dienophile is influenced by the substituents on both the oxazolone ring and the diene. Lewis acid activation of the carbonyl group can enhance the electrophilicity of the exocyclic double bond, thereby promoting the Diels-Alder reaction. researchgate.net These reactions are valuable for the construction of complex polycyclic structures.

The exocyclic double bond of 4-arylidene-2-phenyl-5(4H)-oxazolones is an excellent Michael acceptor. nih.gov In the presence of a base, various nucleophiles can undergo a conjugate addition to the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

For example, the reaction of chalcones with 2-phenyl-1,3-oxazolon-5-one and amines, promoted by CeCl₃·7H₂O/NaI, proceeds via a sequential Michael addition, condensation, and ring transformation to yield 3-amino-2(1H)-pyridinones. researchgate.net The initial step is the Michael addition of a nucleophile to the exocyclic double bond of the oxazolone.

Table 2: Examples of Nucleophiles in Michael Addition Reactions with 4-Arylidene-2-phenyl-5(4H)-oxazolones

| Nucleophile | Product Type |

| Enolates (from chalcones) | Pyridinone derivatives researchgate.net |

| Amines | Amino acid derivatives |

| Thiols | Thioether derivatives |

| Malonates and other active methylene (B1212753) compounds | Adducts for further synthetic transformations |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazolone Ring

The reactivity of the this compound ring is characterized by a susceptibility to both electrophilic and nucleophilic attacks at distinct positions, owing to its electronic structure. The chemistry is largely dominated by reactions of the more stable and intensively studied 5(4H)-oxazolone tautomer. biointerfaceresearch.com

Electrophilic Reactions Electrophilic substitution on the oxazolone ring is rare. biointerfaceresearch.com However, the C-4 position is the primary site for reactions with electrophiles. This reactivity stems from the ability to form a resonance-stabilized anion at C-4, which can then react with various electrophiles. biointerfaceresearch.com

Nucleophilic Reactions The oxazolone ring is highly susceptible to nucleophilic attack, which most commonly results in the opening of the heterocyclic ring. The primary site for nucleophilic attack is the C-5 carbonyl carbon. This reaction involves the fission of the carbonyl-oxygen bond (C5-O1), leading to the formation of α-amino acids or their derivatives, such as N-acyl-α,β-dehydroamino acid esters. biointerfaceresearch.comacs.orgnih.govnih.gov This ring-opening reactivity makes oxazolones valuable intermediates in peptide synthesis and for the creation of various biologically active molecules. nih.govrfppl.co.in

The rate of this nucleophilic ring-opening reaction is influenced by the electronic properties of substituents on the 2-phenyl ring. An increase in the electron-donating character of the phenyl ring substituent has been found to reduce the rate of the ring-opening reaction. biointerfaceresearch.com A variety of nucleophiles can initiate this process, including secondary amines (like morpholine (B109124) and piperazine) to produce corresponding benzamides, and amino acids to yield dipeptide derivatives. biointerfaceresearch.comnih.gov

While attack at C-5 is most common, some nucleophiles have been observed to attack at the C-2 position. biointerfaceresearch.com Furthermore, in unsaturated oxazolones, Lewis acid activation of the carbonyl group can impart electrophilic character onto the β-carbon, creating another potential site for nucleophilic attack. biointerfaceresearch.com

| Reaction Type | Primary Site of Attack | Typical Reagent | Resulting Product/Process | Reference |

|---|---|---|---|---|

| Electrophilic | C-4 | General Electrophiles (E+) | C-4 Substituted Oxazolone | biointerfaceresearch.com |

| Nucleophilic | C-5 (Carbonyl) | Amines, Amino Acids, Water | Ring-opening to form amides, peptides, or α-amino acids | biointerfaceresearch.comnih.gov |

| Nucleophilic | C-2 | Some Nucleophiles | C-2 Substituted Product | biointerfaceresearch.com |

Oxidation and Reduction Pathways

Oxidation Direct chemical oxidation of the this compound ring is not extensively documented. However, studies on the biosynthesis of the oxazolone ring indicate that it can be formed through an oxidation process. The ring oxidation of C2-unsubstituted 2H-oxazoles to their corresponding 2-oxazolones has been observed. nih.govresearchgate.net This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase and does not require cytochrome P450 enzymes. nih.govresearchgate.net Isotope-labeling studies using H₂¹⁸O confirmed that the incorporated oxygen atom originates from water, which is characteristic of a typical molybdenum hydroxylase reaction mechanism. nih.gov This formation pathway suggests that the oxazolone ring itself represents an oxidized state of the corresponding oxazole.

Reduction The reduction of oxazolone derivatives has been investigated using polarography. In ethanolic-Theil buffer solutions with a pH at or below 7.2, the polarographic reduction of oxazolones proceeds via two distinct waves. These waves represent a two-step electron uptake process, corresponding to a 2-electron step followed by another 2-electron step, for a total uptake of four electrons. In alkaline media (pH > 7.2), a third wave is observed, which is attributed to the hydrolysis of the oxazolone molecule rather than a further reduction step. nih.gov

Photochemical and Thermal Transformations

Simple 5(4H)-oxazolones are generally stable at moderate temperatures. biointerfaceresearch.com However, they can undergo various transformations when subjected to photochemical or more extreme thermal conditions.

The Photo-Fries rearrangement is a well-established photochemical reaction for aryl esters, which involves the conversion of these esters into hydroxy aryl ketones upon exposure to UV light. organic-chemistry.org The reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester bond, followed by the migration of the acyl group to the ortho or para positions of the aryl ring. organic-chemistry.org While this reaction is a cornerstone of photochemical transformations for phenolic esters, specific studies detailing a direct Photo-Fries rearrangement of the endocyclic ester (lactone) functionality within the this compound ring are not widely reported in the literature.

Photochemical decarbonylation is a known reaction pathway for strained cyclic ketones, particularly four-membered rings like oxetanone and azetidinone. researchgate.netnih.govchemrxiv.org This process typically occurs via a Norrish type I cleavage of the C-C bond adjacent to the carbonyl group upon photoexcitation, leading to the expulsion of carbon monoxide (CO) and the formation of reactive diradical or ylide intermediates. nih.gov Similarly, related heterocyclic compounds such as dioxazolones undergo visible-light-induced decarboxylation (loss of CO₂) to generate highly reactive nitrene intermediates. nih.govmdpi.comnih.gov These precedents suggest that this compound could potentially undergo photochemical decarbonylation or decarboxylation, leading to the formation of reactive intermediates that can be trapped or undergo further rearrangement.

Photoinduced Hydrogen Transfer Oxazolone derivatives can participate in photoinduced hydrogen atom transfer (HAT) reactions. In these processes, a photochemically excited oxazolone acts as a hydrogen acceptor. For this to occur, a suitable hydrogen donor must be present elsewhere in the molecule or in the reaction medium. Studies on substituted oxazolones have shown that an acetal (B89532) or thioacetal function located on a side chain can act as an intramolecular hydrogen donor, leading to the formation of radical intermediates that subsequently combine to form new C-C or C-N bonds. researchgate.net

Claisen Rearrangement The Claisen rearrangement is a powerful, thermally driven, carbon-carbon bond-forming reaction classified as a scholarsresearchlibrary.comscholarsresearchlibrary.com-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org The archetypal reaction involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org While a direct Claisen rearrangement of the this compound ring is not typical, the oxazolone structure is a key precursor to substrates that can undergo variants of this rearrangement. For instance, the ring-opening of oxazolones can be used to synthesize N-acyl-α,β-dehydroamino acid esters. acs.orgnih.gov These unsaturated amino acid derivatives are suitable substrates for specific versions of the Claisen rearrangement, such as the Kazmaier-Claisen rearrangement, which is used to introduce allylic side chains into amino acid frameworks. wikipedia.org

Tautomerization Processes

Oxazolone exists as several constitutional isomers and tautomers, with the position of the double bonds and the exocyclic oxygen defining the specific form. biointerfaceresearch.com The most common and stable forms are the 5(4H)-oxazolones and 5(2H)-oxazolones. biointerfaceresearch.com

The key tautomeric equilibrium for this system involves three main forms:

2-Phenyl-5(4H)-oxazolone (The CH form): This is the most intensively studied and typically most stable tautomer. biointerfaceresearch.com

This compound (An NH form): This is an isomeric keto form.

5-Hydroxy-2-phenyloxazole (The OH or enol form): This is the aromatic tautomer.

Studies have consistently shown that the oxo (keto) tautomers are significantly more stable than the aromatic hydroxy-oxazole (enol) form. biointerfaceresearch.com The bond fixation in the ring is high, and the aromatic character is weak, which disfavors the enol tautomer. biointerfaceresearch.com

Theoretical studies on related five-membered heterocyclic systems provide further insight into the relative stabilities. For compounds like oxadiazolones and cycloserine (an oxazolidinone derivative), calculations indicate that the NH tautomer is generally more stable than the corresponding OH tautomer. nih.govscholarsresearchlibrary.com The relative stability between these forms is also influenced by the solvent environment, with polar solvents often affecting the position of the equilibrium. nih.govscholarsresearchlibrary.com For 2-phenyl-oxazolone, the 5(4H) tautomer is the predominant species in most conditions.

| Tautomer Name | Structural Class | General Stability | Reference |

|---|---|---|---|

| 2-Phenyl-5(4H)-oxazolone | CH Keto Form | Most stable and common form | biointerfaceresearch.com |

| This compound | NH Keto Form | Less stable than 5(4H) form | biointerfaceresearch.com |

| 5-Hydroxy-2-phenyloxazole | OH Enol (Aromatic) Form | Generally unstable | biointerfaceresearch.com |

Derivatization and Applications of 2 Phenyl 5 2h Oxazolone As a Building Block

Synthesis of Alpha-Amino Acids and Peptides

The most classical application of 2-phenyl-5(2H)-oxazolone is in the synthesis of α-amino acids, primarily through the Erlenmeyer-Plöchl reaction. ajrconline.orgnih.gov This method involves the condensation of N-acylglycines, such as hippuric acid, which cyclizes in the presence of acetic anhydride (B1165640) to form this compound. ajrconline.orgnih.gov This oxazolone (B7731731) possesses acidic protons at the C-4 position, enabling it to react with various carbonyl compounds (aldehydes and ketones). ajrconline.org

The resulting 4-alkylidene or 4-arylidene-2-phenyl-5(4H)-oxazolone intermediate can then be converted to the desired α-amino acid through a two-step process: reduction of the exocyclic double bond followed by hydrolysis of the ring and the N-benzoyl group. nih.gov This pathway provides access to a wide variety of proteinogenic and non-proteinogenic α-amino acids. For instance, condensation with benzaldehyde (B42025) followed by reduction and hydrolysis yields phenylalanine. ajrconline.orgnih.gov

In peptide synthesis, oxazolone formation is a well-known phenomenon that can occur during the activation of N-acyl amino acids for coupling reactions. acs.org While this can sometimes lead to undesired racemization (epimerization) at the α-carbon, the oxazolone ring itself is a key reactive intermediate. acs.org Recent studies have highlighted oxazolones as crucial intermediates in prebiotic peptide synthesis, demonstrating that they can react with amino acids to form tripeptides and longer chains, a key step in the origin of proteins. crpsonline.com Furthermore, the dynamic kinetic resolution (DKR) of racemic oxazol-5(4H)-ones, catalyzed by peptides or other chiral agents, has emerged as a powerful method for preparing enantiomerically enriched α-amino acid derivatives. thermofisher.com

Table 1: Synthesis of α-Amino Acids via Erlenmeyer-Plöchl Reaction

| Carbonyl Reactant | Intermediate Azlactone | Final α-Amino Acid |

|---|---|---|

| Benzaldehyde | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | Phenylalanine |

| 3-Hydroxybenzaldehyde (benzylated) | 4-(3-(Benzyloxy)benzylidene)-2-phenyl-5(4H)-oxazolone | m-Tyrosine |

| Acetone | 4-Isopropylidene-2-phenyl-5(4H)-oxazolone | Valine |

Preparation of Imidazole (B134444) and Imidazolone (B8795221) Derivatives

The oxazolone ring is an excellent precursor for the synthesis of other five-membered heterocycles, particularly imidazole and imidazolone derivatives. The general strategy involves the reaction of a 4-arylidene-2-phenyl-5(4H)-oxazolone with a nitrogen-containing nucleophile.

The synthesis of imidazolones is commonly achieved by reacting the unsaturated oxazolone with primary amines or ammonium (B1175870) acetate (B1210297). ajrconline.orgbiointerfaceresearch.com The reaction mechanism proceeds through a nucleophilic attack of the amine on the C-5 carbonyl carbon of the oxazolone, leading to ring opening. Subsequent intramolecular cyclization, involving the newly formed amide and the imine at C-2, followed by dehydration, yields the imidazol-5(4H)-one core. ajrconline.org For example, heating 4-arylidene-2-phenyloxazol-5(4H)-ones with anilines in acetic acid containing sodium acetate results in the formation of 1,2-diaryl-4-arylidene-imidazolin-5-ones. nih.govbiointerfaceresearch.com Similarly, using ammonium acetate under microwave irradiation provides a solvent-free route to 2-phenyl-4-arylidene-5(4H)-imidazolones. ajrconline.org

The synthesis can be extended to more complex structures. For instance, 4-((2-chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-ones can be condensed with N-aminoarylcarboxamides to furnish N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides. nih.gov Furthermore, reaction with hydrazines, such as 2,4-dinitrophenylhydrazine, can also lead to the formation of N-amino-substituted imidazole derivatives. nih.gov

Table 2: Synthesis of Imidazole and Imidazolone Derivatives

| Oxazolone Derivative | Nitrogen Source | Product Type |

|---|---|---|

| 4-Benzylidene-2-phenyl-5(4H)-oxazolone | Ammonium Acetate | 4-Benzylidene-2-phenyl-5(4H)-imidazolone ajrconline.org |

| 4-Arylidene-2-phenyl-5(4H)-oxazolone | Substituted Anilines | 1-Aryl-4-arylidene-2-phenyl-1H-imidazol-5(4H)-one nih.govbiointerfaceresearch.com |

| 4-Arylidene-2-phenyl-5(4H)-oxazolone | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenylamino)-4-arylidene-2-phenyl-imidazole-5-one nih.gov |

Formation of Benzamide (B126) and Sulfonamide Derivatives

The electrophilic nature of the C-5 carbonyl group in the oxazolone ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that are useful for forming various amide derivatives.

Specifically, the reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with primary or secondary amines results in the formation of substituted benzamide derivatives. ajrconline.org This transformation occurs via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon, cleaving the ester bond of the lactone ring. biosynth.com This method has been employed to synthesize a variety of benzamides by reacting oxazolones with amines such as morpholine (B109124), piperazine, and various aromatic amines. ajrconline.orgbiosynth.com These reactions can often be facilitated by microwave irradiation, leading to good yields and short reaction times. ajrconline.org

In addition to simple benzamides, the oxazolone scaffold can be modified to include other functional groups, such as sulfonamides. A novel series of 5(4H)-oxazolone-based sulfonamides has been synthesized. biointerfaceresearch.com The synthetic strategy involves starting with anthranilic acid, which is first tosylated to introduce the sulfonamide moiety. This is followed by a series of steps to form the N-acylated glycine (B1666218) precursor bearing the sulfonamide group on the phenyl ring. Finally, cyclization via the Erlenmeyer-Plöchl reaction with various aldehydes yields the target 4-arylidene-2-(phenyl-sulfonamide)-5(4H)-oxazolone derivatives. biointerfaceresearch.com

Table 3: Synthesis of Benzamide and Sulfonamide Derivatives

| Oxazolone/Precursor | Nucleophile/Reagent | Product Derivative |

|---|---|---|

| 4-Substituted-2-phenyloxazol-5(4H)-one | Morpholine | N-(1-(morpholino)-1-oxoalk-2-en-2-yl)benzamide ajrconline.org |

| 4-Substituted-2-phenyloxazol-5(4H)-one | Piperazine | N,N'-(piperazine-1,4-diyl)bis(1-oxoalk-2-en-2-yl)dibenzamide ajrconline.org |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid | 2-((E)-2-benzamido-3-arylacrylamido)benzoic acid nih.gov |

Construction of Other Heterocyclic Systems

The reactivity of the this compound framework extends beyond the synthesis of imidazoles, serving as a versatile platform for constructing a variety of other heterocyclic systems through ring transformation and cycloaddition reactions. ajrconline.orgfishersci.ca

Unsaturated 4-arylidene-2-phenyl-5(4H)-oxazolones are key intermediates for these transformations.

Thiazolones : Treatment of unsaturated oxazolones with thioacetic acid provides a route to (Z)-4-aryliden-5(4H)-thiazolones. This reaction involves a ring transformation where the oxygen atom of the oxazolone ring is replaced by sulfur. mdpi.com

1,2,4-Triazin-6(5H)-ones : These six-membered heterocycles can be synthesized by the condensation of 4-arylidene-oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid. The reaction proceeds through ring opening of the oxazolone followed by cyclization with the hydrazine (B178648) moiety. fishersci.ca

Pyrrolo[1,2-b]pyridazines : In a more complex transformation, mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)pyridazinone acids and acetic anhydride, can undergo a [3+2] cycloaddition reaction with acetylenic dipolarophiles. This reaction constructs the fused pyrrole (B145914) ring system, leading to pyrrolo[1,2-b]pyridazines after the elimination of carbon dioxide. nih.gov

Dihydro-2(1H)-quinolinones : A palladium-catalyzed formal [4+2] cycloaddition between vinyl benzoxazinones and oxazol-5-(4H)-ones has been developed for the diastereoselective synthesis of 3,4-disubstituted dihydro-2(1H)-quinolinones. dartmouth.edu

These examples demonstrate that the oxazolone ring can act as a synthon for various structural motifs, enabling access to a broad chemical space of heterocyclic compounds.

Table 4: Synthesis of Various Heterocyclic Systems

| Oxazolone Derivative | Key Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| (Z)-4-Aryliden-2-phenyl-5(4H)-oxazolone | Thioacetic Acid | (Z)-4-Aryliden-5(4H)-thiazolone | Ring Transformation mdpi.com |

| 4-Aryliden-oxazol-5(4H)-one | Phenylhydrazine, Acetic Acid | 1,2,4-Triazin-6(5H)-one | Condensation/Ring Transformation fishersci.ca |

| Mesoionic oxazolo-pyridazinone (in situ) | Acetylenic Dipolarophiles | Pyrrolo[1,2-b]pyridazine | 1,3-Dipolar Cycloaddition nih.gov |

Development of Complex Organic Scaffolds

The utility of this compound extends to diversity-oriented synthesis (DOS), where its derivatives are used as building blocks in multicomponent reactions (MCRs) to rapidly generate complex and structurally diverse organic scaffolds. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.

A prominent example is the three-component 1,3-dipolar cycloaddition reaction. In this approach, azomethine ylides are generated in situ from the decarboxylative condensation of isatins and an α-amino acid. These ylides then react with a substituted 4-benzylidene-2-phenyl-5(4H)-oxazolone, which acts as the dipolarophile. This reaction provides a facile and stereoselective route to complex oxazolone-grafted spirooxindole-pyrrolidine scaffolds. ajrconline.org The diversity of the final products can be easily expanded by varying the isatin, amino acid, and oxazolone components. ajrconline.org

Furthermore, this compound itself is a key component in other MCRs. A cerium(III)-catalyzed three-component reaction between chalcones, this compound, and amines has been reported for the diastereoselective synthesis of 3-amino-2(1H)-pyridinones. acs.org This protocol involves a sequence of Michael addition, condensation, and ring transformation to construct the highly substituted pyridinone core in a one-pot procedure. acs.org These strategies highlight the role of oxazolones as versatile templates for the efficient construction of intricate molecular architectures relevant to medicinal chemistry and drug discovery. nih.govnih.gov

Table 5: Multicomponent Reactions for Complex Scaffolds

| Oxazolone Component | Other Reactants | Resulting Scaffold | Reaction Type |

|---|---|---|---|

| 4-Benzylidene-2-phenyl-5(4H)-oxazolone | Isatin, α-Amino Acid | Spirooxindole-pyrrolidine | 1,3-Dipolar Cycloaddition ajrconline.org |

| This compound | Chalcone, Amine | 3-Amino-2(1H)-pyridinone | Michael Addition/Condensation acs.org |

Design of Molecular Photoswitches and Optical Sensors

Derivatives of this compound, particularly unsaturated 4-arylidene-5(4H)-oxazolones, possess unique photophysical properties that make them attractive candidates for the development of molecular photoswitches and optical sensors. nih.gov The core structure of these compounds is a precursor to the chromophore found in Green Fluorescent Protein (GFP), which underpins their inherent fluorescence capabilities. nih.gov

The extended π-conjugation system in 4-arylidene derivatives, often featuring electron-donating and electron-withdrawing groups, creates a push-pull electronic structure. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence emission and sensitivity to the local environment. These properties have been harnessed to create optical sensors for specific analytes. For instance, 4-(2-furylmethylene)-2-phenyl-5-oxazolone (PFO) embedded in a polymer film exhibits fluorescence-based detection of Fe³⁺ ions with a detection limit in the micromolar range. biointerfaceresearch.com Similarly, thiophene-containing oxazolones have also demonstrated high sensitivity and selectivity for iron (III) ions. biointerfaceresearch.com

The application of these molecules extends to more advanced optical materials. The derivative 4-(3′-phenyl-2′-propenylidene)-phenylooxazol-5(4H)-one has been shown to function as a multifunctional material. It can act as an optical amplifier and a generator of higher harmonics of light. nih.govfishersci.ca Crucially, it also functions as an electromagnetic wave modulator, where light can be used to manipulate its refractive index. nih.gov This light-induced change in an optical property is the fundamental principle of a molecular photoswitch, enabling the control of light with light and opening possibilities for applications in optical computing and data storage.

Table 6: Oxazolone-Based Optical Devices

| Oxazolone Derivative | Device Type | Target/Function | Underlying Property |

|---|---|---|---|

| 4-(2-Furylmethylene)-2-phenyl-5-oxazolone | Optical Sensor | Fe³⁺ ion detection | Fluorescence Quenching biointerfaceresearch.com |

| 2-Phenyl-4-(2-thienylmethylene)oxazol-5-one | Optical Sensor | Fe³⁺ ion detection | Fluorescence Quenching biointerfaceresearch.com |

| 4-(3′-Phenyl-2′-propenylidene)-phenylooxazol-5(4H)-one | Molecular Photoswitch / Modulator | Light modulation | Light-induced refractive index change nih.gov |

Integration into Biosensor and Photosensitive Composition Devices for Protein Analysis

The unique chemical reactivity and fluorescent properties of this compound derivatives make them valuable components in the development of biosensors and photosensitive devices for protein analysis. ajrconline.org Their electrophilic character, particularly in the unsaturated 4-arylidene forms, allows for covalent bond formation with nucleophilic groups present in biomolecules like proteins. nih.gov

Fluorescent oxazolone derivatives can be employed as probes for bioimaging and protein labeling. nih.gov A notable example is the synthesis of 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde (PB3), a dye characterized by a large Stokes' shift and high fluorescence quantum yield. nih.gov This probe has been successfully conjugated to the protein concanavalin (B7782731) A. Studies confirmed that the secondary structure of the protein was not significantly altered by the conjugation, and the resulting bioconjugate was used for fluorescence microscopy imaging of Candida albicans cells. nih.gov This demonstrates the utility of oxazolones as fluorescent labels for tracking proteins and visualizing biological processes.

In addition to covalent labeling, oxazolone derivatives are used in photosensitive compositions. Polymeric materials containing the oxazolone ring are of particular interest because they can form stable covalent bonds with the amine (e.g., lysine) and thiol (e.g., cysteine) groups found in proteins. nih.gov This reactivity has been exploited to immobilize enzymes and proteins such as bovine serum albumin (BSA) and Immunoglobulin G (IgG) onto surfaces grafted with poly(2-vinyl-4,4-dimethyl-5-oxazolone). nih.gov This immobilization is crucial for creating robust biosensors, where the biological recognition element (the protein) is stably attached to a transducer surface. Furthermore, fluorescent biosensors based on immobilized acetylcholinesterase and an oxazolone derivative have been developed for the detection of enzyme inhibitors. nih.gov

Table 7: Applications in Protein Analysis

| Oxazolone Derivative/System | Application | Target Protein/Analyte | Mechanism of Action |

|---|---|---|---|

| 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde (PB3) | Fluorescent Label | Concanavalin A | Covalent conjugation for bioimaging nih.gov |

| Poly(2-vinyl-4,4-dimethyl-5-oxazolone) grafted surfaces | Protein Immobilization | Enzymes (RNase A, Trypsin), Antibodies (IgG), BSA | Covalent bonding with amine/thiol groups nih.gov |

Spectroscopic Characterization and Theoretical Studies

Elucidation of Molecular Structure by Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-phenyl-5(2H)-oxazolone and its derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm their structure. dtu.dk

In the ¹H NMR spectrum of 2-phenyl-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, the protons of the phenyl and benzylidene groups typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methoxy group protons present a characteristic singlet at approximately 3.81 ppm. biointerfaceresearch.com For instance, in a related derivative, 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, the ¹H NMR spectrum (in DMSO-d6) showed signals at δ 8.67 (s, 1H), 8.42-7.14 (m, 12H), and 3.81 (s, 3H). biointerfaceresearch.com

The ¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon of the oxazolone (B7731731) ring is typically observed at a downfield chemical shift. The chemical shifts of the carbons in the oxazolone ring are influenced by substituents on the phenyl and benzylidene rings, indicating an extended π-electron system and efficient transmission of electronic effects. dtu.dk

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

|---|---|---|---|---|

| H-aromatic | 8.42-7.14 | m | - | Aromatic protons |

| -OCH₃ | 3.81 | s | - | Methoxy protons |

| Imine-H | 8.67 | s | - | Imine proton |

Data for 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one in DMSO-d6. biointerfaceresearch.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands. A prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolone ring, which typically appears in the range of 1700-1800 cm⁻¹. biointerfaceresearch.com For example, in one study, the C=O stretch was observed at 1796 cm⁻¹. biointerfaceresearch.com Another key absorption is the C=N stretching vibration, which is usually found around 1637-1655 cm⁻¹. biointerfaceresearch.com In some cases, a splitting of the carbonyl stretching band is observed, which has been attributed to Fermi resonance. dtu.dk

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1713 - 1796 biointerfaceresearch.com |

| Imine (C=N) | Stretching | 1637 - 1655 biointerfaceresearch.com |

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one showed a molecular ion peak at m/z 461. biointerfaceresearch.com Another derivative, 4-(4-Methoxybenzylidene)-2-[4-(4-nitrobenzylideneamino)phenyl]-oxazol-5(4H)-one, displayed its molecular ion peak at m/z 427. biointerfaceresearch.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectra of oxazolone derivatives are influenced by the solvent polarity. nih.gov For instance, the absorption maximum (λmax) of one derivative in aprotic nonpolar solvents is around 380 nm, which shows a slight red-shift to 392 nm in a polar solvent like DMSO. nih.gov In polar protic solvents, the absorption maximum is observed around 386 nm. nih.gov This solvatochromic behavior suggests changes in the electronic distribution of the molecule in different solvent environments. nih.gov

Table 3: UV-Vis Absorption Maxima (λmax) of an Oxazolone Derivative in Different Solvents

| Solvent Type | Solvent | λmax (nm) |

|---|---|---|

| Aprotic Nonpolar | (not specified) | ~380 nih.gov |

| Aprotic Polar | DMSO | 392 nih.gov |

Some derivatives of this compound exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are also sensitive to the solvent environment. acs.org A decrease in fluorescence quantum yield in certain solvents can be attributed to non-radiative deactivation processes, such as vibrations and rotations around single and double bonds, as well as hydrogen-bonding-induced quenching in protic solvents. acs.org The fluorescence decay of these compounds is often biexponential, indicating the presence of multiple excited state species or deactivation pathways. acs.org

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent this compound is not detailed in the provided search results, studies on related compounds provide insight into their solid-state structures. For instance, the crystal structure of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been determined, revealing detailed bond lengths, bond angles, and intermolecular interactions. eurjchem.comeurjchem.com Such studies confirm the planar and rigid nature of the heterocyclic ring and provide information on how the molecules pack in the crystal lattice. eurjchem.comeurjchem.com A crystal structure for a derivative, (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one, is available in the Cambridge Structural Database (CSDC). nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Theoretical and computational chemistry provide powerful tools to complement experimental data, offering insights into the electronic structure, stability, and reactivity of this compound and its derivatives. These methods allow for the detailed investigation of molecular properties that can be challenging to probe experimentally.

Density Functional Theory (DFT) has been extensively utilized to investigate the structural and electronic properties of oxazolone derivatives. These studies typically involve geometry optimization, vibrational frequency analysis, and the calculation of various molecular descriptors.

DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to accurately reproduce the crystal structures of oxazol-5-one derivatives nih.govacs.org. Optimized geometries from these calculations provide detailed information on bond lengths and angles. For instance, in related 4-arylmethylene-2-phenyloxazol-5-ones, the planarity of the molecule is a key feature, although the phenyl ring at the 2-position can be slightly twisted out of the plane of the oxazolone ring system nih.gov.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties. DFT studies reveal that the HOMO and LUMO are typically distributed over the π-conjugated system of the molecule. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for molecular stability; a larger gap implies higher stability and lower reactivity bioorganica.com.ua. For some oxazolone derivatives, this energy gap has been calculated to be as high as 5.3601 eV, indicating high kinetic stability bioorganica.com.ua. In certain derivatives, the HOMO is delocalized over the entire molecule, while the LUMO is concentrated on the π-electron bridge, indicating a π–π* transition mixed with an intramolecular charge-transfer process upon excitation nih.govacs.org.

Molecular Electrostatic Potential (MEP) surfaces are also calculated using DFT to predict reactive sites for electrophilic and nucleophilic attack. The MEP maps provide a visual representation of the charge distribution, with negative potential regions (typically red) indicating sites prone to electrophilic attack and positive regions (blue) indicating susceptibility to nucleophilic attack nih.govacs.orgbioorganica.com.ua.

Table 1: Selected DFT-Calculated Parameters for Oxazolone Derivatives

| Parameter | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311G(d,p) | Good reproduction of single-crystal X-ray diffraction data. | nih.govacs.org |

| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP | Values up to 5.3601 eV, indicating high kinetic stability. | bioorganica.com.ua |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Identifies electronegative (electrophilic attack sites) and electropositive (nucleophilic attack sites) regions. | nih.govacs.orgbioorganica.com.ua |

| Electronic Transition | DFT | Lowest-lying excited state assigned as a π–π* transition mixed with intramolecular charge-transfer. | nih.govacs.org |

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules. These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and use parameters derived from experimental data to simplify calculations nih.gov.

While specific PM3/CI (Configuration Interaction) level calculations for this compound are not extensively documented in recent literature, the PM3 method has been compared with other semi-empirical (like AM1) and ab initio methods for related heterocyclic systems such as oxazole and thiazole. In a comparative study, the PM3 method provided significantly better agreement for the heat of formation of the oxazole heterocycle when compared to experimental and higher-level ab initio results than the AM1 method did dtic.mil. This suggests that PM3 can be a reliable tool for studying the energetic properties of the core oxazole ring present in this compound. The method uses a specific parameterization and two Gaussian functions for the core repulsion function to calculate molecular properties bioorganica.com.ua. Such methods are valuable for initial conformational searches and for studying large systems where higher-level computations are prohibitive.

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and is fundamental to understanding the chemical behavior of this compound. As discussed in the context of DFT studies, the frontier molecular orbitals, HOMO and LUMO, are of particular interest.

The distribution and energies of these orbitals dictate the molecule's reactivity and its optical and electronic properties. For π-conjugated systems like substituted 2-phenyl-oxazolones, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. The introduction of phenyl groups into the oxazole ring leads to a convergence of the frontier orbitals, resulting in a decreased HOMO-LUMO energy gap bioorganica.com.ua. Specifically, a phenyl group at position 5 of the oxazole ring has been shown to have a greater effect on decreasing the energy gap compared to a phenyl group at position 2 bioorganica.com.ua. This tuning of the energy gap is crucial for designing molecules with specific electronic properties. The charge-transfer excitation in some derivatives corresponds primarily to the HOMO → LUMO transition nih.govacs.org.

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial for their biological activity and material properties. Conformational analysis and molecular modeling are employed to understand the preferred spatial arrangements of these molecules.

For derivatives like 2-phenyl-4-(benzylidene)-1,3-oxazol-5(4H)-one, the molecule is known to adopt a Z configuration around the exocyclic double bond. X-ray crystallography and computational modeling have shown that the phenyl ring at the 2-position can be twisted relative to the plane of the oxazolone ring system nih.gov. This twist can be influenced by substituents on the phenyl ring. The presence of π-conjugated double bonds can impart significant molecular flexibility, allowing for conformational transformations such as E-Z isomerization or partial molecular rotation nih.govacs.org.

Molecular mechanics calculations, such as those using the MMFF94 force field, have been used to perform Monte Carlo simulations to identify stable conformers of related structures like fluorinated 2-phenyl-2-oxazolines. These studies have shown that the presence of certain substituents can remove the coplanarity between the phenyl and oxazoline rings, affecting the mesomeric interactions between them nih.gov.

Table 2: Conformational Properties of 2-Phenyl-oxazolone Derivatives

| Derivative Type | Key Conformational Feature | Method of Analysis | Reference |

|---|---|---|---|

| 2-Phenyl-4-(benzylidene)-1,3-oxazol-5(4H)-one | Adopts a Z configuration about the central olefinic bond. | X-ray Crystallography | nih.gov |

| Substituted 2-Phenyl-oxazolones | Phenyl ring at C2 is often twisted out of the oxazolone ring plane. | X-ray Crystallography, Computational Modeling | nih.gov |

| Oxazolones with π-conjugated systems | Potential for E-Z-E conformational transformations and molecular rotation. | Computational Chemistry | nih.govacs.org |

| Fluorinated 2-phenyl-2-oxazolines | Ortho-substituents can disrupt coplanarity between phenyl and oxazoline rings. | Monte Carlo simulations (MMFF94) | nih.gov |

The prediction of photophysical properties, such as absorption and emission wavelengths, is a key application of computational chemistry in the study of oxazolone derivatives, which are known for their fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra.

Computational studies have shown that oxazolone derivatives can possess photophysical properties similar to those of the chromophore in Green Fluorescent Proteins (GFPs) nih.govacs.org. TD-DFT calculations can predict absorption maxima with reasonable accuracy. For example, in a study on a related benzoxazole derivative, the theoretical absorption maximum calculated by TD-DFT was found to be in close agreement with the experimental value, validating the applicability of the method for predicting the properties of such heterocyclic systems dtic.mil.

These calculations can elucidate the nature of electronic transitions. The lowest-lying excited state in many oxazolone derivatives is characterized as a π–π* transition, often with a significant intramolecular charge-transfer (ICT) character nih.govacs.org. The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM), which shows that solvent polarity can influence the geometry and photophysical properties of these molecules nih.gov.

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Oxazolone (B7731731) Reactivity (e.g., at C-2, C-4)

The reactivity of the oxazolone ring, particularly towards nucleophilic attack and ring-opening, is highly sensitive to the nature of substituents at the C-2 and C-4 positions. researchgate.net

Substituents at C-2: The phenyl ring at the C-2 position plays a crucial role in the molecule's medicinal chemistry. researchgate.net The electronic properties of substituents on this phenyl ring can significantly alter the reactivity of the oxazolone. Studies on the ring-opening reaction of 4-benzylidene-2-methyl-5-oxazolone derivatives have shown that the reaction rate decreases as the electron-donating character of the substituent on the C-2 phenyl ring increases. biointerfaceresearch.comresearchgate.net This is because electron-donating groups increase the electron density on the oxazolone ring, making it less electrophilic and therefore less susceptible to nucleophilic attack.

Substituents at C-4: The C-4 position is also a key site for modulating reactivity. For unsaturated 4-alkylidene-2-phenyl-5(4H)-oxazolones, the substituent on the exocyclic double bond at C-4 has a profound effect. Research on the reaction of 4-(4'-substituted-benzylidene)-2-methyl-5-oxazolones with benzylamine (B48309) revealed a clear trend: electron-donating substituents in the para-position of the benzylidene phenyl ring decrease the rate of the ring-opening reaction. researchgate.net Conversely, electron-withdrawing groups increase the reaction rate by making the C-5 carbonyl carbon more electrophilic. A good correlation has been established between the reaction rate constants and the Hammett substituent constants, quantifying this electronic influence. researchgate.net

The following interactive table illustrates the effect of para-substituents on the C-4 benzylidene ring on the rate of reaction with benzylamine in acetonitrile.

| Substituent (X) | Hammett Constant (σp) | Relative Reaction Rate |

| -N(CH₃)₂ | -0.83 | Slower |

| -OCH₃ | -0.27 | Slow |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Fast |

| -NO₂ | 0.78 | Faster |

Note: This table is a qualitative representation based on the principles described in the cited literature. researchgate.net Actual rate constants would be required for a quantitative comparison.

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of 2-phenyl-5(2H)-oxazolone are dictated by a balance of electronic and steric effects.

Electronic Effects: As discussed, the electrophilicity of the oxazolone ring is a key factor. The C-5 carbonyl group is a primary site for nucleophilic attack, leading to ring cleavage. biointerfaceresearch.com Lewis acid activation of this carbonyl group can further enhance the electrophilic character at the β-carbon of unsaturated oxazolones. biointerfaceresearch.com The electron density at the C-5 carbon, which is the primary reaction center for ring-opening, is directly influenced by substituents on both the C-2 and C-4 phenyl rings, establishing a clear electronic control over the reaction rate. researchgate.net

Steric Effects: Steric hindrance can also play a significant role in the reaction kinetics. The rate of the ring-opening reaction is influenced by the steric bulk of the attacking nucleophile. researchgate.net For instance, studies using various amines have shown that increased substitution on the carbon atom adjacent to the nucleophilic nitrogen atom decreases the reaction rate. A good correlation between the logarithm of the rate constants and Charton's steric substituent constant (ν) indicates a steric effect due to substitution at the C1 carbon of the nucleophile. researchgate.net This demonstrates that bulky nucleophiles face greater difficulty in approaching the electrophilic centers of the oxazolone ring.

Correlation of Spectroscopic Data with Molecular Structure

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the structure of this compound and its derivatives. The spectral data correlate directly with specific structural features.

Infrared (IR) Spectroscopy: The IR spectrum of 5(4H)-oxazolones provides definitive evidence of its key functional groups.

Carbonyl (C=O) Stretch: A strong absorption band corresponding to the lactone carbonyl group is typically observed in the region of 1771-1820 cm⁻¹. biointerfaceresearch.comnih.gov This band is sometimes a characteristic doublet due to Fermi resonance. nih.gov

Azomethine (C=N) Stretch: The endocyclic C=N bond gives rise to an absorption band around 1660 cm⁻¹. biointerfaceresearch.com The synthesis of these compounds can be monitored by the disappearance of the N-H absorption band from the N-acylated glycine (B1666218) precursor. nih.gov